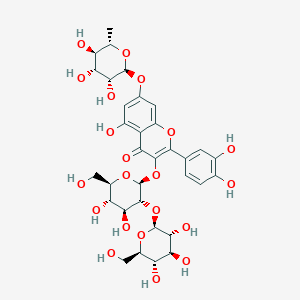

quercetin 3-O-sophoroside-7-O-rhamnoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid found in sea buckthorn berries . It is also a natural product of Viola, Violaceae . The CAS number for this compound is 64828-40-6 .

Molecular Structure Analysis

The molecular formula of quercetin 3-O-sophoroside-7-O-rhamnoside is C33H40O21 . The molecular weight is 772.7 .Physical And Chemical Properties Analysis

The physical and chemical properties of quercetin 3-O-sophoroside-7-O-rhamnoside include a molecular weight of 772.66 and a molecular formula of C33H40O21 .Scientific Research Applications

Neuroprotective Effects

Quercetin 3-O-sophoroside (Q3OS) has been identified as having potential therapeutic effects against Alzheimer’s disease (AD). In a study by Shen et al. (2020), Q3OS was shown to ameliorate learning and memory impairment in mice with scopolamine-induced cognitive dysfunction, suggesting neuroprotective effects and possible use in preventing and treating AD (Shen et al., 2020).

Anti-Inflammatory and Anti-Oxidative Properties

Research by Indriyanti et al. (2018) explored the impact of Quercetin-3-O-rhamnoside (QUE) on lupus nephritis mice, highlighting its anti-inflammatory and anti-oxidative effects. QUE was found to increase CD4+CD25+ T reg cells and FOXP3, indicating potential benefits in lupus treatment (Indriyanti et al., 2018).

Antioxidant Activity

Shanmugasundaram and Roza (2022) assessed the antioxidant activity of a Quercetin–Rutin blend, demonstrating significant anti-inflammatory and antioxidant properties. This study adds to the growing body of evidence on the biological activities of quercetin glycosides (Shanmugasundaram & Roza, 2022).

Interaction with SARS-CoV-2 Proteins

Khan et al. (2021) explored the interaction between quercetin-3-O-sophoroside and SARS-CoV-2 proteins. Their findings suggested that quercetin-3-O-sophoroside could inhibit the entry and proliferation of SARS-CoV-2 and its variants, indicating its potential as an antiviral agent (Khan et al., 2021).

Radioprotective Effects

Materska et al. (2015) studied the radioprotective effects of phenolic glycosides, including quercetin-3-O-rhamnoside-7-O-glucoside, on human cell lymphocytes exposed to X-radiation. Their findings indicated higher radioprotective potentials than their aglycones, suggesting potential applications in radioprotection (Materska et al., 2015).

Mechanism of Action

While the specific mechanism of action for quercetin 3-O-sophoroside-7-O-rhamnoside is not provided, a related compound, quercetin-3-O-glucuronide, has been shown to inhibit α-glucosidase activity and non-enzymatic glycation . This inhibition is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

Future Directions

properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXLTZYEJPQCKD-SBQRELSASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quercetin 3-O-sophoroside-7-O-rhamnoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2442661.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2442665.png)

![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)

![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B2442667.png)

![4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide](/img/structure/B2442670.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2442676.png)

![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)